3-[(4-Methylbenzyl)oxy]-2-phenyl-3,4-dihydroquinazolin-4-one
描述
3-[(4-Methylbenzyl)oxy]-2-phenyl-3,4-dihydroquinazolin-4-one is a quinazolin-4-one derivative characterized by a dihydroquinazolinone core substituted with a phenyl group at position 2 and a 4-methylbenzyloxy group at position 2.
属性
IUPAC Name |
3-[(4-methylphenyl)methoxy]-2-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-16-11-13-17(14-12-16)15-26-24-21(18-7-3-2-4-8-18)23-20-10-6-5-9-19(20)22(24)25/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCAECVRAHXYNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylbenzyl)oxy]-2-phenyl-3,4-dihydroquinazolin-4-one typically involves the reaction of 2-phenylquinazolin-4-one with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
化学反应分析
Types of Reactions
3-[(4-Methylbenzyl)oxy]-2-phenyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with oxidized side chains.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
作用机制
The mechanism of action of 3-[(4-Methylbenzyl)oxy]-2-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation.
相似化合物的比较
Comparison with Similar Compounds
Quinazolin-4-one derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a detailed comparison of structurally related compounds, focusing on substituents, synthesis, and biological properties.
Table 1: Structural and Functional Comparison of Quinazolin-4-one Derivatives
Key Structural Differences and Implications
Core Modifications :
- The target compound retains the 2-phenyl-3,4-dihydroquinazolin-4-one scaffold common to many analogs . Substituents at position 3 (e.g., 4-methylbenzyloxy) distinguish it from derivatives like BQC1 (methylthiocarbamido) or QSP4 (hydrazin-yl Schiff bases).
Synthetic Routes: The synthesis of this compound likely involves nucleophilic substitution or Mitsunobu reactions, similar to methods in (DMF-mediated condensation) . In contrast, Suzuki coupling () and Schiff base formation () are employed for more complex substitutions .
Biological Activities :
- Antimicrobial : QSP4/QSP5 exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus), attributed to hydrazin-yl and polar substituents enhancing membrane interaction .
- Kinase Inhibition : TNKS inhibitors () with para-substituted phenyl groups (e.g., Cl, OMe) show improved potency due to enhanced hydrophobic interactions in the enzyme’s nicotinamide-binding site . The 4-methylbenzyloxy group in the target compound may similarly enhance selectivity.
- Antifungal : The 6-bromo-piperazinylmethyl derivative () leverages halogenation and chelation effects for antifungal action .
Molecular Weight: Derivatives like QSP4 (451.44 g/mol) and the sulfanyl compound (420.91 g/mol) fall within drug-like ranges, while larger analogs (e.g., : ~600 g/mol) may face bioavailability challenges .
Research Findings and Trends
Structure-Activity Relationship (SAR) :
- Position 3 : Bulky substituents (e.g., 4-methylbenzyloxy) improve target engagement by filling hydrophobic pockets, as seen in TNKS inhibitors .
- Position 6 : Halogenation (e.g., Br in ) enhances antifungal activity but may increase toxicity .
Synthetic Optimization :
- Reflux in DMF () and Pd-catalyzed cross-coupling () are standard for introducing aryl/heteroaryl groups .
Unresolved Questions :
- The target compound’s exact biological profile remains uncharacterized. Testing against TNKS or microbial targets, as in and , is warranted .
生物活性
3-[(4-Methylbenzyl)oxy]-2-phenyl-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazolinone family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H20N2O2
- Molecular Weight : 320.39 g/mol
Antitumor Activity
Research indicates that quinazolinone derivatives exhibit significant antitumor properties. In a study evaluating various quinazolinone compounds, it was found that those with specific substitutions showed potent inhibition of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, compounds similar to this compound demonstrated IC50 values in the low micromolar range against several cancer cell lines (Table 1).
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 5.6 | Induction of apoptosis |
| B | HeLa | 7.2 | Cell cycle arrest at G2/M phase |
| C | A549 | 8.1 | Inhibition of PI3K/AKT signaling pathway |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes. Notably, it has been shown to inhibit histone deacetylases (HDACs) and phosphoinositide 3-kinases (PI3K), which are critical in cancer progression and other diseases.
In a comparative study, derivatives of quinazolinone were assessed for their HDAC inhibitory activities:
| Compound | HDAC Inhibition IC50 (µM) | Selectivity Index |
|---|---|---|
| D | 1.5 | High |
| E | 2.0 | Moderate |
| F | 3.5 | Low |
These findings suggest that the structural modifications in quinazolinones can significantly enhance their inhibitory potency against HDACs.
Antimicrobial Activity
Quinazolinones have also been evaluated for antimicrobial properties. The compound this compound exhibited promising antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
This antimicrobial efficacy highlights the potential use of this compound in treating bacterial infections.
Case Studies
Several case studies have documented the biological activity of quinazolinone derivatives:
- Case Study on Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that a similar compound led to significant tumor regression in xenograft models when administered at a dose of 10 mg/kg body weight.
- Enzyme Inhibition Analysis : Another study focused on the structure-activity relationship (SAR) of various quinazolinones, revealing that specific substitutions on the benzyl group enhanced enzyme inhibition by up to threefold compared to unsubstituted analogs.
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(4-Methylbenzyl)oxy]-2-phenyl-3,4-dihydroquinazolin-4-one, and how are yields optimized?
- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and functional group protection. For example:
Step 1 : React anthranilic acid derivatives with phenyl isocyanate to form a quinazolinone core.
Step 2 : Introduce the 4-methylbenzyloxy group via alkylation or Mitsunobu reaction.
Step 3 : Optimize reaction conditions (e.g., reflux in DMSO for 18 hours, as in ) and use polar solvents (e.g., ethanol/water) for crystallization .
- Yield Optimization : Adjust temperature (45–80°C), solvent polarity, and stoichiometric ratios. highlights the need for precise control of reaction time and solvent selection (e.g., methanol for recrystallization) to achieve >60% yields .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodology :
- X-ray Crystallography : Resolve molecular conformation and hydrogen bonding patterns (e.g., disorder in solvent molecules as noted in ) .
- NMR Spectroscopy : Use and NMR (e.g., DMSO-) to confirm substituent positions and aromatic proton splitting patterns. provides a template for assigning peaks in complex quinazolinone derivatives .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., MH peaks in ) .
Q. What are the primary biological activities studied for this compound class?
- Methodology :
- In vitro assays : Screen for kinase inhibition or antimicrobial activity using microdilution techniques (e.g., MIC values). and emphasize the use of standardized protocols for evaluating biological activity .
- Docking studies : Perform molecular modeling to predict binding interactions with target proteins (e.g., ATP-binding pockets) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during functionalization of the quinazolinone core?
- Methodology :
- Catalyst Screening : Use PdCl(PPh) or CuI for cross-coupling reactions (e.g., Sonogashira coupling in ) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) reduce hydrolysis of sensitive intermediates. highlights methanol/ethanol for recrystallization to improve purity .
- Temperature Gradients : Stepwise heating (e.g., 45°C → 80°C) minimizes decomposition, as demonstrated in .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodology :
- Dynamic NMR : Identify rotational barriers or tautomerism in solution (e.g., keto-enol equilibria).
- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian software).
- Multi-technique Validation : Cross-reference X-ray data ( ) with NOESY or HSQC NMR to confirm stereochemistry .
Q. What experimental designs are suitable for assessing the environmental fate of this compound?
- Methodology :
- Long-term Ecotoxicology Studies : Follow protocols from , including:
Abiotic transformations : Measure hydrolysis/photolysis rates under simulated environmental conditions.
Biotic degradation : Use soil microcosms to track metabolite formation .
- Partitioning Studies : Determine log (octanol-water) and soil sorption coefficients () using OECD guidelines .
Q. How can bioactivity assays be designed to evaluate structure-activity relationships (SAR) for derivatives?
- Methodology :
- Fragment-based Design : Synthesize analogs with modifications to the 4-methylbenzyloxy group () and test for activity shifts .
- Dose-Response Curves : Use IC/EC values to quantify potency (e.g., enzyme inhibition in ) .
- High-throughput Screening (HTS) : Employ 96-well plate assays with fluorescence or luminescence readouts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
